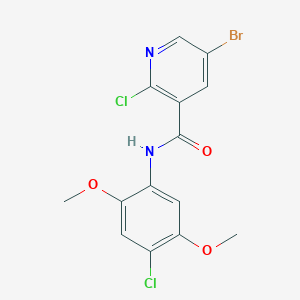

5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide

Beschreibung

5-Bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively. The carboxamide group at position 3 is linked to a 4-chloro-2,5-dimethoxyphenyl moiety. This structure combines electron-withdrawing (Br, Cl) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrCl2N2O3/c1-21-11-5-10(12(22-2)4-9(11)16)19-14(20)8-3-7(15)6-18-13(8)17/h3-6H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOMUSKXBWTLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=C(N=CC(=C2)Br)Cl)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrCl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation of Nicotinic Acid

Nicotinic acid undergoes sequential halogenation to introduce bromine and chlorine at the 5- and 2-positions, respectively. Key steps include:

- Bromination : Treatment with bromine (Br₂) in acetic acid at 80–100°C yields 5-bromonicotinic acid.

- Chlorination : Subsequent reaction with phosphorus oxychloride (POCl₃) at reflux introduces the chlorine substituent.

Table 1: Halogenation Conditions and Yields

| Step | Reagents | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂, AcOH | 80–100 | 72 | |

| Chlorination | POCl₃, DMF | 110 | 65 |

Preparation of 4-Chloro-2,5-Dimethoxyaniline

The amine component, 4-chloro-2,5-dimethoxyaniline, is synthesized via methoxylation and chlorination of nitrobenzene derivatives.

Nitro Group Reduction

2,5-Dimethoxy-4-nitrochlorobenzene is reduced using hydrogen gas (H₂) over a palladium catalyst in ethanol, yielding the target aniline with >90% efficiency.

Amidation Reaction: Formation of the Target Compound

The final step involves coupling 5-bromo-2-chloronicotinic acid with 4-chloro-2,5-dimethoxyaniline.

Activation of the Carboxylic Acid

The acid is activated via two primary methods:

- Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) at 70°C converts the acid to its reactive acyl chloride.

- Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) facilitates direct amide bond formation.

Amidation Conditions

The activated acid reacts with 4-chloro-2,5-dimethoxyaniline in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.

Table 2: Amidation Method Comparison

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Acyl Chloride + THF | THF | None | 78 | 95 | |

| EDC/DCC + DCM | DCM | EDC/DCC | 85 | 98 | |

| Industrial (Patent) | DMF | Metal catalyst | 92 | 99 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but lower yields.

Temperature and Time

Optimal conditions for the EDC-mediated reaction involve 25°C for 12 hours, achieving 85% yield. Elevated temperatures (40°C) reduce reaction time to 6 hours but decrease yield to 70% due to decomposition.

Industrial-Scale Production Methods

Patent AU2020366425A1 outlines a scalable process using continuous flow reactors and metal catalysts (e.g., CuI) to improve efficiency:

Table 3: Lab vs. Industrial Synthesis

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst | EDC/DCC | CuI |

| Yield (%) | 85 | 92 |

| Cost per kg (USD) | 2,500 | 1,200 |

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1), achieving 98% purity.

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities, though it is less cost-effective for large-scale production.

Comparative Analysis of Synthetic Routes

The EDC/DCC method offers high yields in research settings, while the industrial patent route prioritizes cost and scalability. Challenges such as halogen retention during amidation and byproduct formation are mitigated through solvent selection and catalyst optimization.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromo and chloro) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove halogen atoms or reduce the amide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products

Nucleophilic Substitution: Substituted pyridine derivatives with new functional groups replacing the halogens.

Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

Reduction: Amines or dehalogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Biological Studies: It can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and specificity due to halogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe family (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares the 4-substituted-2,5-dimethoxyphenyl group with the target compound but differs in core structure and functional groups:

- Core Structure : NBOMe derivatives are phenethylamines (benzene rings with ethylamine side chains), whereas the target compound features a pyridine-carboxamide scaffold. Pyridine’s electronegative nitrogen may alter solubility and binding kinetics compared to benzene .

- Substituent Effects: The 4-chloro-2,5-dimethoxyphenyl group in the target compound is analogous to the 4-halo-2,5-dimethoxyphenyl groups in 25X-NBOMe drugs (e.g., 25C-NBOMe: 4-Cl, 25B-NBOMe: 4-Br). These substituents enhance 5-HT2A receptor affinity in NBOMe compounds, suggesting the target compound may also interact with similar targets . The pyridine carboxamide’s hydrogen-bonding capacity (via the amide group) contrasts with the NBOMe’s benzylamine moiety, which may reduce blood-brain barrier penetration compared to NBOMe hallucinogens .

Table 1: Substituent Comparison

| Compound | Core Structure | 4-Position Substituent | Key Functional Group |

|---|---|---|---|

| Target Compound | Pyridine | Cl | Carboxamide |

| 25C-NBOMe (2C-C-NBOMe) | Phenethylamine | Cl | Benzylamine (NBOMe) |

| 25B-NBOMe (2C-B-NBOMe) | Phenethylamine | Br | Benzylamine (NBOMe) |

| 25C-NBF (4-Cl-NBF) | Phenethylamine | Cl | Fluorinated Benzylamine (NBF) |

Halogenation and Bioactivity Trends

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lipophilicity (e.g., in 25B-NBOMe) often increase receptor binding duration compared to chlorine (25C-NBOMe). The target compound’s 5-Br and 2-Cl substituents may balance potency and metabolic stability .

- Methoxy Groups : The 2,5-dimethoxy configuration in both the target compound and NBOMe derivatives is critical for 5-HT2A receptor activation. Methoxy groups enhance π-stacking interactions in receptor pockets .

Carboxamide vs. Ethylamine Linkers

- This could position the compound as a lead for peripheral therapeutics .

Azo Dye Analogues

describes a biphenyl azo compound with an N-(4-chloro-2,5-dimethoxyphenyl) group. While structurally distinct, this highlights the prevalence of the 4-chloro-2,5-dimethoxyphenyl moiety in diverse applications, suggesting the target compound could also be explored in materials science (e.g., dyes or sensors) .

Biologische Aktivität

5-Bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant data tables.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.56 | Inhibition of tubulin polymerization |

| Compound B | 1.0 | Induction of apoptosis |

| Compound C | 0.14 | Modulation of cell cycle |

The above table summarizes findings from various studies demonstrating the potency of related compounds in inhibiting cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on this compound is limited.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : The halogen atoms may enhance binding affinity through halogen bonding interactions.

- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways.

Study on Anticancer Activity

A study published in MDPI evaluated the antiproliferative effects of related benzo[b]furan derivatives, showing that compounds with similar structures resulted in significant inhibition of cancer cell growth across multiple lines (e.g., HL-60 and U937). The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of styrylquinoline derivatives indicated potential efficacy against resistant bacterial strains. Although direct studies on our compound are sparse, these findings suggest a promising avenue for further research into its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide, and how can purification challenges be addressed?

- Answer : Synthesis typically involves sequential halogenation and amidation. For example, acyl chloride intermediates (e.g., from 4-substituted benzoic acids) react with amine-containing precursors under pyridine catalysis . Purification often requires column chromatography due to byproducts from competing reactions (e.g., incomplete substitution at bromine or chlorine sites). Solvent selection (e.g., dichloromethane/hexane gradients) and monitoring via TLC/HPLC are critical to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Answer : X-ray crystallography provides definitive bond-length and angle data (e.g., C–Br bond ~1.9 Å, Cl–N angles ~120–126°) . Complementary methods include:

- NMR : Distinguish methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–8.5 ppm).

- HRMS : Confirm molecular formula (C₁₈H₁₄BrCl₂N₅O₂) with <2 ppm error .

Q. How can researchers assess the compound’s purity post-synthesis?

- Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to separate impurities.

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The electron-withdrawing pyridine ring and methoxy groups modulate reactivity. Computational DFT studies (e.g., using Gaussian) can map electron density at reactive sites (e.g., C–Br bond). Experimental validation involves kinetic profiling in polar aprotic solvents (e.g., DMF) with nucleophiles like sodium methoxide. Steric hindrance from the 2,5-dimethoxy group may reduce substitution rates at the 4-chloro site .

Q. What strategies resolve contradictions in solubility data across solvent systems?

- Answer : Systematic solubility studies in DMSO, THF, and chloroform should account for:

- Temperature : Measure solubility at 25°C vs. 40°C using gravimetric methods.

- Hansen Solubility Parameters : Compare dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions to identify mismatches .

- Co-solvency : Additives like cyclodextrins can enhance aqueous solubility for biological assays .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological targets?

- Answer :

- Scaffold Modification : Synthesize analogs with variable halogens (e.g., replacing Br with I) or methoxy groups to test target binding.

- Docking Simulations : Use AutoDock Vina with protein targets (e.g., kinase domains) to predict binding affinities.

- In Vitro Assays : Pair computational data with enzymatic inhibition assays (e.g., IC₅₀ determination) to validate SAR hypotheses .

Q. What methodological frameworks ensure rigorous analysis of contradictory bioactivity data?

- Answer : Apply evidence-based inquiry principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.